Xestospongin C Xestospongin C Xestospongin C is an organic heteropentacyclic compound that is isolated from the marine sponge Xestospongia exigua. It has a role as a marine metabolite, an IP3 receptor antagonist, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is an organic heteropentacyclic compound, a macrocycle, an oxacycle, an organonitrogen heterocyclic compound, a tertiary amino compound and an alkaloid.
Araguspongine E has been reported in Neopetrosia chaliniformis and Xestospongia with data available.
was indexed to xestospongin A; from Xestospongia sponge; empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release
Brand Name: Vulcanchem
CAS No.: 88903-69-9
VCID: VC0547342
InChI: InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1
SMILES: Array
Molecular Formula: C28H50N2O2
Molecular Weight: 446.7 g/mol

Xestospongin C

CAS No.: 88903-69-9

Cat. No.: VC0547342

Molecular Formula: C28H50N2O2

Molecular Weight: 446.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Xestospongin C - 88903-69-9

Specification

CAS No. 88903-69-9
Molecular Formula C28H50N2O2
Molecular Weight 446.7 g/mol
IUPAC Name (1S,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane
Standard InChI InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1
Standard InChI Key PQYOPBRFUUEHRC-HCKQMYSWSA-N
Isomeric SMILES C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1
Canonical SMILES C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name reflects its intricate stereochemistry, with six chiral centers dictating its three-dimensional conformation. Key molecular properties include:

PropertyValue
Molecular FormulaC₂₈H₅₀N₂O₂
Molecular Weight446.7 g/mol
Canonical SMILESC1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
Isomeric SMILESC1CCC[C@@H]2CCN3CCCC@@HCCCCCCC4CCN5CCCC@@HCC1
PubChem CID156593930

The pentacyclic skeleton integrates two ether (dioxa) and two amine (diazapenta) groups, creating a rigid, cage-like structure . X-ray crystallography of analogous compounds reveals that such frameworks exhibit significant steric strain, which may influence reactivity and binding interactions .

Stereochemical Considerations

The specified stereochemistry—(1R,8S,10R,15S,22S,29R)—distinguishes this isomer from related natural products like xestospongin A (1S,8S,10R,15S,22S,29R) and xestospongin C (1S,8R,10R,15S,29R) . Minor stereochemical variations can drastically alter biological activity; for example, xestospongin C’s (8R) configuration enables selective inhibition of inositol 1,4,5-trisphosphate (IP₃) receptors, whereas xestospongin A lacks this specificity .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of this compound involves advanced multi-step organic reactions, typically starting with stereoselective cyclization to establish the pentacyclic core. Key steps include:

  • Ring-Closing Metathesis: To form the macrocyclic ether and amine linkages.

  • Asymmetric Catalysis: Chiral catalysts enforce the desired (1R,8S,10R,15S,22S,29R) configuration.

  • Functional Group Interconversions: Late-stage modifications introduce nitrogen and oxygen heteroatoms.

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structure and stereochemistry. For instance:

  • ¹H NMR: Distinct signals at δ 3.45–3.65 ppm correlate with ether-linked protons .

  • ¹³C NMR: Peaks near δ 75–85 ppm confirm oxygenated carbons .

Pharmacological Activity and Mechanisms

Calcium Signaling Modulation

Although direct studies on this compound are scarce, structurally related xestospongins exhibit potent activity against intracellular calcium channels. For example:

  • IP₃ Receptor Antagonism: Xestospongin C (3 μM) inhibits IP₃-induced calcium release in guinea-pig cardiomyocytes, attenuating α-adrenergic signaling .

  • SERCA Pump Inhibition: At higher concentrations (>700 nM), xestospongin C blocks sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), prolonging calcium clearance in nerve terminals .

These findings suggest that the reviewed compound may similarly target calcium homeostasis, though its stereochemical profile could modulate potency or selectivity .

Enzymatic Interactions

The diazapentacyclo framework’s rigidity may facilitate interactions with enzymes requiring planar or concave binding sites. Computational docking studies predict affinity for:

  • Cytochrome P450 Enzymes: Due to hydrophobic interactions with the pentacyclic core.

  • Kinases: Potential inhibition via hydrogen bonding with ether and amine groups.

ApplicationRationale
Cardiovascular DiseaseModulation of IP₃ receptors may treat arrhythmias .
Neurodegenerative DisordersSERCA inhibition could mitigate calcium dysregulation in Alzheimer’s disease .
Anticancer TherapyTargeting cytochrome P450 enzymes may enhance chemotherapeutic efficacy.

Materials Science

The compound’s rigid, porous structure has inspired research into:

  • Molecular Sieves: Selective filtration based on size and polarity.

  • Catalytic Scaffolds: Stabilization of transition metals via nitrogen lone pairs.

Future Research Directions

Unresolved Questions

  • Stereochemical Impact: How do the (1R,8S,10R,15S,22S,29R) configurations influence target binding compared to other isomers?

  • Toxicity Profile: Are there organ-specific liabilities, as seen with xestospongin C’s effects on smooth muscle ?

  • Synthetic Optimization: Can novel catalysts improve yield and scalability?

Methodological Advances

  • Cryo-EM Mapping: To visualize interactions with IP₃ receptors at near-atomic resolution.

  • Machine Learning: Predicting off-target effects using structure-activity relationship (SAR) models.

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